SynB1 Outperforms RVG, TGN, and THR in Antibody-Mediated BBB Penetration and Survival
In a direct comparative study of peptide-antibody conjugates, SynB1 demonstrated significantly superior BBB penetration compared to three other CPPs: RVG, TGN, and THR [1]. This enhanced penetration translated into a substantial improvement in therapeutic outcome in a lethal rabies model. Mice treated with a SynB1-conjugated triple-antibody cocktail showed an 80% survival rate when administered post-symptom onset, whereas the unconjugated antibody cocktail provided only 20% or 0% survival against different viral strains [1]. This data confirms that SynB1 is not merely another BBB-penetrating peptide but provides a functional advantage that directly impacts in vivo efficacy.
| Evidence Dimension | Survival rate in lethal rabies model |
|---|---|
| Target Compound Data | 80% survival for both CVS and DRV strains |
| Comparator Or Baseline | Unconjugated triple-antibody cocktail: 20% survival (CVS strain), 0% survival (DRV strain) |
| Quantified Difference | SynB1 conjugation increased survival by 60 percentage points (CVS) and 80 percentage points (DRV) compared to unconjugated cocktail |
| Conditions | Mice infected with lethal challenge virus standard (CVS) or dog-originated rabies virus (DRV); treatment administered at 5 days post-infection (post-symptom onset) |
Why This Matters
This demonstrates that SynB1 conjugation is not merely an incremental improvement but a decisive factor enabling a post-symptom therapeutic window, a critical advantage for rabies and other CNS infections where treatment must overcome an intact BBB.
- [1] Ren, Z., Wang, C., et al. (2025). A SynB1-conjugated antibody cocktail crosses the blood–brain barrier to produce a therapeutic effect on rabies. Proceedings of the National Academy of Sciences, 122(52), e2516465122. View Source
